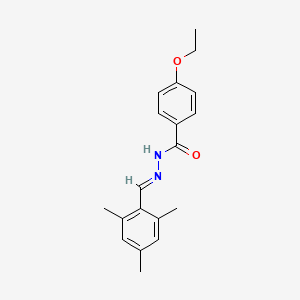
N-(4-ethoxyphenyl)-6-methyl-2-(4-morpholinyl)-4-pyrimidinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
"N-(4-ethoxyphenyl)-6-methyl-2-(4-morpholinyl)-4-pyrimidinamine" belongs to a class of compounds known for their varied biological activities and applications in different fields of chemistry and pharmacology.
Synthesis Analysis
- Synthesis Approach : A study by Gorle et al. (2016) describes the synthesis of a series of pyrimidine derivatives linked with morpholinophenyl groups. The process involves using intermediate compounds like 5-fluoro-N4-(3-(aminophenyl)-N2-(4-morpholinophenyl)pyrimidine-2,4-diamine. This suggests a possible synthetic pathway for compounds like "N-(4-ethoxyphenyl)-6-methyl-2-(4-morpholinyl)-4-pyrimidinamine" (Gorle et al., 2016).
Molecular Structure Analysis
- Structural Characterization : The study by Dede et al. (2018) investigates a compound with a similar structure, analyzing it using techniques like FT-IR, NMR, and UV-Vis spectroscopy, along with DFT/HSEH1PBE method. This kind of analysis can be applied to understand the molecular structure of "N-(4-ethoxyphenyl)-6-methyl-2-(4-morpholinyl)-4-pyrimidinamine" (Dede et al., 2018).
Chemical Reactions and Properties
- Chemical Reactivity : The work of Maki et al. (1988) on the photochemical oxidation of a similar compound could provide insights into the reactivity of "N-(4-ethoxyphenyl)-6-methyl-2-(4-morpholinyl)-4-pyrimidinamine" under certain conditions (Maki et al., 1988).
Physical Properties Analysis
- Spectroscopic Properties : The research by Dede et al. (2018) also provides a basis for understanding the physical properties like spectroscopic characteristics of similar compounds (Dede et al., 2018).
Chemical Properties Analysis
- Chemical Stability and Reactivity : The study by Maki et al. (1988) indicates how such compounds might behave under photochemical conditions, which is essential for understanding their chemical stability and potential reactions (Maki et al., 1988).
科学的研究の応用
Scientific Research Applications
Environmental Impact and Ecotoxicology
Research in environmental science and ecotoxicology examines the fate, behavior, and potential impacts of chemical compounds on ecosystems. Studies on compounds such as alkylphenols and their ethoxylates, which are widely used in industrial applications, have highlighted their persistence and endocrine-disrupting effects in aquatic environments. Such research underscores the importance of understanding chemical degradation products and their ecological consequences (G. Ying, B. Williams, & R. Kookana, 2002; C. Staples et al., 2004).
Biomedical Applications
In the biomedical field, phosphorus-containing polymers have garnered attention for their biocompatibility and potential in drug delivery, dentistry, and regenerative medicine. The presence of phosphorus contributes to these materials' unique properties, making them suitable for various medical applications (S. Monge et al., 2011).
Analytical Methods in Biochemistry
The development of analytical methods to detect and quantify specific chemical compounds in biological matrices is crucial for understanding their biological effects and exposure levels. Techniques involving chromatography and mass spectrometry are particularly valuable for sensitive and selective analysis, facilitating research in toxicology and pharmacology (S. F. Teunissen et al., 2010).
Optoelectronic Materials
The synthesis and application of chemical compounds, including quinazolines and pyrimidines, in optoelectronics highlight the intersection of chemistry and material science. These compounds' incorporation into luminescent materials and electronic devices demonstrates the potential for creating novel optoelectronic materials with advanced functionalities (G. Lipunova et al., 2018).
特性
IUPAC Name |
N-(4-ethoxyphenyl)-6-methyl-2-morpholin-4-ylpyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2/c1-3-23-15-6-4-14(5-7-15)19-16-12-13(2)18-17(20-16)21-8-10-22-11-9-21/h4-7,12H,3,8-11H2,1-2H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOPXOUCQMKVGAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=NC(=NC(=C2)C)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-imidazol-2-yl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine hydrochloride](/img/structure/B5553195.png)
![methyl 1-[(4-ethylphenoxy)acetyl]-1H-indole-3-carboxylate](/img/structure/B5553199.png)
![8-[2-(4-fluorophenoxy)ethyl]-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5553210.png)
![1-({5-[(methylamino)carbonyl]-3-thienyl}sulfonyl)-4-piperidinecarboxylic acid](/img/structure/B5553217.png)
![(3aR*,6S*)-N-methyl-N-[(5-methyl-2-furyl)methyl]-1-oxo-2-(2-piperidin-1-ylethyl)-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxamide](/img/structure/B5553221.png)
![1-(butylsulfonyl)-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-3-piperidinecarboxamide](/img/structure/B5553227.png)
![(3S*,4R*)-N,N-dimethyl-1-[(2-methyl-1-benzofuran-5-yl)carbonyl]-4-(4-methylphenyl)-3-pyrrolidinamine](/img/structure/B5553234.png)
![N-(4-chlorobenzyl)-2-[(3-cyano-4,6-dimethylpyridin-2-yl)thio]acetamide](/img/structure/B5553261.png)
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-(2-piperazin-1-ylethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5553264.png)

![N-[2-(aminocarbonyl)phenyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B5553279.png)
![1-(3-{[4-(2-pyridinyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone](/img/structure/B5553287.png)